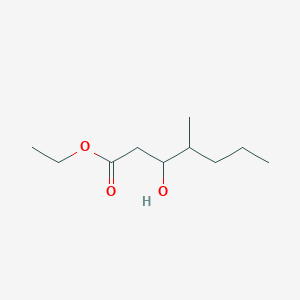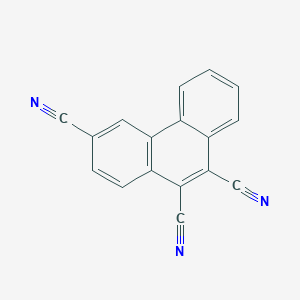
Phenanthrene-3,9,10-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene-3,9,10-tricarbonitrile is a polycyclic aromatic hydrocarbon derivative with three cyano groups attached to the phenanthrene core at positions 3, 9, and 10
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenanthrene-3,9,10-tricarbonitrile can be synthesized through multi-step organic reactions. One common method involves the cyclocondensation of aminocyanophenanthrene derivatives with acetic anhydride in the presence of concentrated sulfuric acid . Another approach includes the reaction of phenanthrene derivatives with malononitrile under specific conditions to introduce the cyano groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using phenanthrene as the starting material. Phenanthrene, being abundant in coal tar, is subjected to various functionalization reactions to introduce the cyano groups at the desired positions .
Analyse Des Réactions Chimiques
Types of Reactions: Phenanthrene-3,9,10-tricarbonitrile undergoes several types of chemical reactions, including:
Oxidation: Conversion to phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic halogenation to form 9-bromophenanthrene using bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid, sulfuric acid.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Applications De Recherche Scientifique
Phenanthrene-3,9,10-tricarbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of phenanthrene-3,9,10-tricarbonitrile involves its interaction with various molecular targets and pathways. For instance, its cyano groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Phenanthrene-3,9,10-tricarbonitrile can be compared with other phenanthrene derivatives such as:
9,10-Dihydrophenanthrene-2,4-dicarbonitriles: These compounds have similar cyano groups but differ in their hydrogenation state and substitution pattern.
Phenanthrenequinone: An oxidized form of phenanthrene with different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
61469-65-6 |
|---|---|
Formule moléculaire |
C17H7N3 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
phenanthrene-3,9,10-tricarbonitrile |
InChI |
InChI=1S/C17H7N3/c18-8-11-5-6-14-15(7-11)12-3-1-2-4-13(12)16(9-19)17(14)10-20/h1-7H |
Clé InChI |
PQWMTFJVEPRDJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)C#N)C(=C2C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
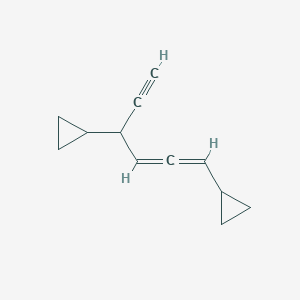
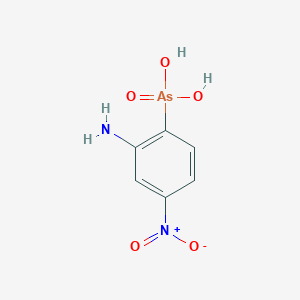
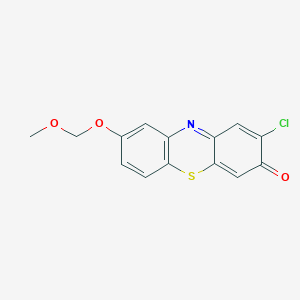
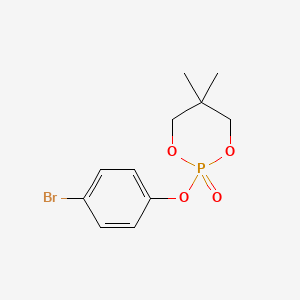
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
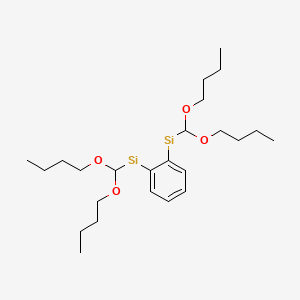
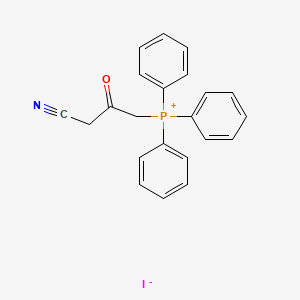
![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
